3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of sec-butoxymethyl and isopropyl groups, along with a chlorine atom, adds to its distinctiveness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-isopropyl-1H-pyrazole with sec-butoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-sec-butyl-4-chloro-1H-pyrazole
- 3-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 3-(sec-butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole
Uniqueness
3-(sec-butoxymethyl)-4-chloro-1-isopropyl-1H-pyrazole stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the sec-butoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-5-9(4)15-7-11-10(12)6-14(13-11)8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMLUGJBSOMOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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